
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide, also known as TSPO ligand, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TSPO ligand is a highly potent and selective ligand for the translocator protein (TSPO), which is a mitochondrial protein that is involved in a wide range of physiological processes.
科学研究应用
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligand has been extensively studied for its potential applications in various fields. One of the most significant applications of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligand is its use in the diagnosis and treatment of neurological disorders. 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide is highly expressed in the brain, and its expression is upregulated in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligand can be used as a radiotracer for positron emission tomography (PET) imaging, which allows for the non-invasive diagnosis and monitoring of neurological disorders.
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligand has also been studied for its potential applications in cancer research. 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide is overexpressed in various types of cancer, including breast cancer, lung cancer, and glioblastoma. 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligand can be used as a diagnostic tool for the early detection of cancer and as a therapeutic agent for the treatment of cancer.
作用机制
The mechanism of action of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligand involves its binding to 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide, which is a mitochondrial protein that is involved in the transport of cholesterol and other molecules across the mitochondrial membrane. 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide is also involved in the regulation of apoptosis and the production of reactive oxygen species. The binding of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligand to 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide results in the modulation of these processes, which can have a significant impact on various physiological and pathological conditions.
Biochemical and Physiological Effects
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligand has been shown to have various biochemical and physiological effects. One of the most significant effects of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligand is its ability to modulate mitochondrial function. 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligand can increase the production of ATP, which is the primary source of energy for the cell. 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligand can also regulate the production of reactive oxygen species, which can have a significant impact on oxidative stress and cell survival.
实验室实验的优点和局限性
One of the main advantages of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligand is its high selectivity and potency for 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide. 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligand can be used as a tool to study the role of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide in various physiological and pathological conditions. However, there are also some limitations to the use of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligand in lab experiments. The synthesis of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligand is complex and requires expertise in organic chemistry. 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligand is also relatively expensive, which can limit its use in large-scale experiments.
未来方向
There are several future directions for the study of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligand. One of the most significant directions is the development of new 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligands with improved selectivity and potency. The development of new 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligands can have a significant impact on the diagnosis and treatment of various neurological disorders and cancer. Another future direction is the study of the role of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide in other physiological processes, such as immune function and metabolism. The study of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide in these processes can provide new insights into the role of mitochondria in health and disease.
Conclusion
In conclusion, 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligand is a highly potent and selective ligand for 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide, which has potential applications in various fields. 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligand can be used as a diagnostic tool for the early detection and monitoring of neurological disorders and cancer. 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligand can also be used as a therapeutic agent for the treatment of cancer. The study of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligand can provide new insights into the role of mitochondria in health and disease.
合成方法
The synthesis of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligand involves a series of chemical reactions that result in the formation of the final product. The synthesis method is complex and involves the use of various reagents and solvents. The detailed synthesis method is beyond the scope of this paper, but it is worth mentioning that the synthesis of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligand is a challenging process that requires expertise in organic chemistry.
属性
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-18(2,3)21-26(23,24)16-9-7-15(8-10-16)25-13-17(22)20-12-14-6-4-5-11-19-14/h4-11,21H,12-13H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEYJISQJBIHCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(tert-butylsulfamoyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

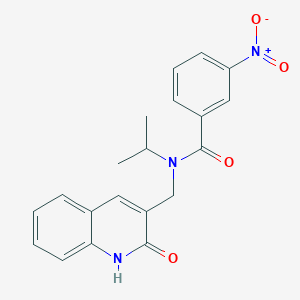
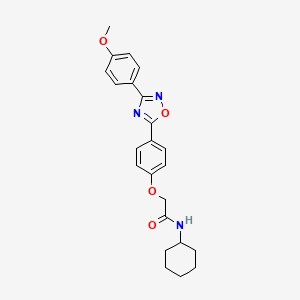
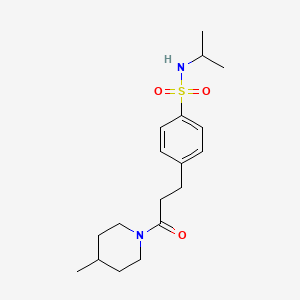


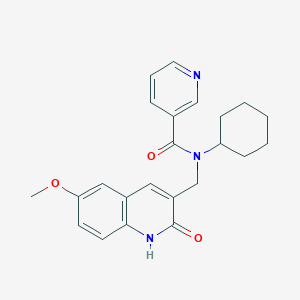


![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7715931.png)

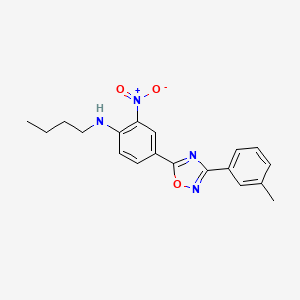

![N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715949.png)
